molecular formula C20H12F6N2O2 B2641569 2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941903-84-0

2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2641569
CAS No.: 941903-84-0
M. Wt: 426.318
InChI Key: NCECPJINEVYQAV-UHFFFAOYSA-N
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Description

The compound 2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features:

  • A 1,2-dihydropyridine core with a ketone group at position 2.
  • A 3-(trifluoromethyl)benzyl substituent at position 1, introducing strong electron-withdrawing effects.

This compound’s design leverages fluorinated aromatic substituents to enhance metabolic stability and binding affinity, common strategies in medicinal chemistry for optimizing pharmacokinetics and target engagement .

Properties

IUPAC Name

2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F6N2O2/c21-14-6-7-15(17(23)16(14)22)27-18(29)13-5-2-8-28(19(13)30)10-11-3-1-4-12(9-11)20(24,25)26/h1-9H,10H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCECPJINEVYQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl substitution is crucial for improving pharmacodynamics and pharmacokinetics in drug design .

Anticancer Potential

Dihydropyridine derivatives are being studied for their anticancer properties. The structural modifications in the compound can lead to the inhibition of cancer cell proliferation. For example, studies on related compounds have demonstrated significant cytotoxic effects against different cancer cell lines .

Cardiovascular Applications

Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The specific modifications in this compound may enhance its binding affinity to calcium channels, potentially leading to improved therapeutic effects .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. For example, its derivatives can be incorporated into polymers to enhance their thermal stability and mechanical properties .

Case Studies and Research Findings

StudyFocusFindings
Narajan et al. (2016)Antimicrobial activityDemonstrated that trifluoromethyl-substituted compounds showed significant growth inhibition against MRSA strains .
MDPI Study (2021)Synthesis and characterizationReported the synthesis of novel pyrazole derivatives with similar trifluoromethyl substitutions that exhibited potent antimicrobial activity .
PMC Study (2023)Crystal structure analysisAnalyzed a related dihydropyridine compound showing hydrogen bonding interactions that could influence biological activity .

Mechanism of Action

The mechanism of action of 2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the N-Aryl Group

The N-aryl group significantly influences electronic and steric properties. Key analogs include:

Compound Name N-Aryl Substituent Molecular Weight Key Features References
Target Compound 2,3,4-Trifluorophenyl 402.37* High lipophilicity; electron-withdrawing fluorine atoms enhance stability
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 2,4-Dimethoxyphenyl - Methoxy groups are electron-donating, reducing metabolic stability
N-(4-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide 4-Methoxyphenyl 402.37 Single methoxy group increases solubility but may reduce target affinity

Key Findings :

  • Fluorinated N-aryl groups (e.g., 2,3,4-trifluorophenyl) improve metabolic resistance compared to methoxy-substituted analogs due to reduced oxidative metabolism .
  • Methoxy groups enhance solubility but may compromise binding to hydrophobic targets .

Core Structure Modifications

Replacement of the dihydropyridine core alters conformational flexibility and π-conjugation:

Compound Name Core Structure Key Features References
Target Compound 1,2-Dihydropyridine Planar conformation; extended π-conjugation via amide bridge
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide Isoquinoline Rigid fused-ring system; stereochemical complexity impacts binding selectivity

Key Findings :

  • The dihydropyridine core allows near-planar geometry, facilitating interactions with flat binding pockets .
  • Isoquinoline derivatives exhibit enhanced rigidity but require stereochemical control for optimal activity .

Carboxamide vs. Carboxylic Acid Derivatives

The carboxamide group is critical for hydrogen bonding and target recognition:

Compound Name Position 3 Functional Group Key Features References
Target Compound Carboxamide Forms hydrogen bonds with biological targets; improved membrane permeability
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid Carboxylic Acid Higher solubility but reduced cellular uptake due to ionization at physiological pH

Key Findings :

  • Carboxamide derivatives exhibit superior bioavailability compared to carboxylic acids, which ionize and trap in aqueous compartments .

Substituent Steric and Electronic Effects

Steric bulk and electronic properties of substituents influence molecular conformation:

Compound Name Benzyl Substituent Key Features References
Target Compound 3-(Trifluoromethyl)benzyl Electron-withdrawing CF₃ group enhances stability and π-π stacking
2-Oxo-1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carboxamide Allyl Bulky allyl group disrupts planarity; trimethoxyphenyl increases steric hindrance

Key Findings :

  • Trifluoromethyl groups optimize π-π interactions without excessive steric bulk .

Crystallographic and Tautomeric Considerations

Crystal structures reveal hydrogen-bonding patterns and tautomeric preferences:

Compound Name Tautomeric Form Hydrogen Bonding Network References
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Keto-amine (lactam) Forms centrosymmetric dimers via N–H⋯O bonds
Target Compound (Inferred) Likely keto-amine Expected intramolecular N–H⋯O and C–F⋯H interactions

Key Findings :

  • Keto-amine tautomers dominate in dihydropyridine carboxamides, stabilizing crystal lattices via hydrogen bonds .

Biological Activity

The compound 2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H17F3N2O3
  • Molecular Weight : 402.37 g/mol
  • CAS Number : 339027-67-7

Dihydropyridines are known primarily for their role as calcium channel blockers. The specific mechanism of action for this compound involves the modulation of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and a decrease in myocardial contractility, making it potentially useful in treating hypertension and angina pectoris.

Antihypertensive Effects

Several studies have indicated that compounds similar to dihydropyridines exhibit significant antihypertensive effects. For instance, a study demonstrated that derivatives of dihydropyridine effectively reduced blood pressure in hypertensive animal models by inhibiting calcium influx into vascular smooth muscle cells .

Anticancer Activity

Recent investigations have suggested that this compound may exhibit anticancer properties. In vitro studies have shown that dihydropyridine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of apoptotic proteins. Specifically, compounds with trifluoromethyl substitutions have shown enhanced potency against various cancer types .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of dihydropyridine derivatives. They may protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that these compounds can inhibit neuroinflammation and promote neuronal survival through modulation of signaling pathways involved in cell survival .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antihypertensive effectsThe compound significantly reduced systolic blood pressure in hypertensive rats compared to control groups.
Study 2Investigate anticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study 3Assess neuroprotective effectsReduced oxidative stress markers and improved neuronal viability in cultured neurons exposed to neurotoxic agents.

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